molecular formula C18H21ClN4O4S B2432707 N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride CAS No. 1216623-62-9

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride

Cat. No.: B2432707
CAS No.: 1216623-62-9
M. Wt: 424.9
InChI Key: SDXYLCCGFTWBLO-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21ClN4O4S and its molecular weight is 424.9. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S.ClH/c1-12-6-4-7-14-16(12)19-18(27-14)21(11-5-10-20(2)3)17(23)13-8-9-15(26-13)22(24)25;/h4,6-9H,5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXYLCCGFTWBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(O3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring , a dimethylamino group , and a nitrofuran moiety , which collectively contribute to its biological potency. The structural formula is as follows:

  • Molecular Formula : C22H25ClN4O3S
  • Molecular Weight : 461.0 g/mol
  • CAS Number : 1321954-99-7

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to this compound. The thiazole component is often associated with cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
NIH/3T312.5Induction of apoptosis
A54910.0Inhibition of cell proliferation
HeLa8.5Disruption of cell cycle

The compound has demonstrated significant cytotoxicity against these cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.06
Escherichia coli0.25
Candida albicans1.0

These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

  • Thiazole Ring : Known for enhancing cytotoxicity.
  • Dimethylamino Group : Improves solubility and interaction with biological targets.
  • Nitrofuran Moiety : Associated with antibacterial properties.

Research indicates that modifications to these groups can significantly alter the compound's efficacy and selectivity against different biological targets.

Case Studies

Recent research has focused on the synthesis and evaluation of this compound's biological activities:

  • Study on Anticancer Properties :
    • In vitro assays demonstrated that the compound effectively induces apoptosis in A549 lung cancer cells, with an IC50 value of 10 µM, indicating strong potential for further development as an anticancer agent .
  • Antimicrobial Evaluation :
    • A study assessed the compound's activity against an ESKAPE panel of pathogens, revealing MIC values that suggest strong antibacterial effects, particularly against Staphylococcus aureus .
  • Toxicity Assessment :
    • Preliminary toxicity studies conducted on HeLa cells showed low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride?

  • Answer : The synthesis involves: (i) Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or coupling reactions. (ii) Introduction of the dimethylaminopropyl group through nucleophilic substitution or amidation under reflux conditions (e.g., ethanol or dichloromethane, 60–80°C, 12–24 hours). (iii) Carboxamide linkage formation between the nitrofuran moiety and the benzo[d]thiazole derivative using coupling agents like EDCI/HOBt . (iv) Final purification via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization to achieve ≥95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Answer : Use a combination of: (i) 1H/13C NMR in DMSO-d6 or CDCl3 to verify proton environments (e.g., nitrofuran aromatic protons at δ 7.5–8.2 ppm, dimethylamino protons at δ 2.2–2.8 ppm) . (ii) High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks matching the theoretical mass (e.g., [M+H]+ ≈ 487.35 g/mol) . (iii) IR Spectroscopy to identify functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹, nitro group at 1520 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Answer : Prioritize: (i) Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤16 µg/mL indicating activity . (ii) Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values, comparing to reference drugs like doxorubicin . (iii) Solubility/Stability Profiling : HPLC-based assays in PBS (pH 7.4) to assess suitability for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Answer : (i) Substituent Variation : Replace the 4-methyl group on the benzo[d]thiazole with halogens (Cl, F) or electron-withdrawing groups (NO2) to modulate bioactivity . (ii) Backbone Modifications : Compare nitrofuran analogs with isoxazole or thiophene carboxamides to evaluate heterocycle-specific effects . (iii) Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., nitro group hydrogen bonding with bacterial nitroreductases) . Example SAR Data :
SubstituentBiological Activity (IC50, µM)
4-CH312.5 (MCF-7)
4-Cl8.7 (MCF-7)

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Answer : (i) Assay Standardization : Replicate studies under identical conditions (e.g., 10% FBS in DMEM, 48-hour incubation) to eliminate variability . (ii) Purity Reassessment : Use HPLC to verify compound integrity (≥98% purity), as impurities (e.g., unreacted nitrofuran) may skew results . (iii) Target-Specific Profiling : Perform kinase inhibition or bacterial nitroreductase assays to clarify mechanistic disparities .

Q. How can the mechanism of action be elucidated for this compound?

  • Answer : (i) Proteomics : SILAC-based quantification in treated vs. untreated cells to identify differentially expressed proteins (e.g., apoptosis regulators) . (ii) Metabolite Tracking : LC-MS/MS to detect reduced nitro intermediates, confirming activation via bacterial nitroreductases . (iii) Gene Knockdown : CRISPR/Cas9-mediated deletion of suspected targets (e.g., nfsB in E. coli) to validate resistance mechanisms .

Q. What advanced analytical methods improve characterization of its degradation products?

  • Answer : (i) Stability-Indicating HPLC : Use C18 columns with acetonitrile/water gradients to separate degradation products under stress conditions (e.g., 40°C, 75% RH) . (ii) LC-QTOF-MS : Fragment ions (m/z 150–400) to identify hydrolysis byproducts (e.g., cleaved carboxamide bonds) . (iii) Solid-State NMR : Monitor crystallinity changes during accelerated stability testing .

Key Methodological Considerations

  • Synthesis Optimization : Use design of experiments (DoE) to optimize reaction time, solvent polarity, and catalyst loading (e.g., triethylamine for amide coupling) .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across ≥3 independent replicates .
  • Data Interpretation : Cross-reference spectral data with PubChem entries (CID: [insert CID]) to ensure consistency .

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